

Application Notes and Protocols: SARS-CoV-2 Mpro-IN-6

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Compound of Interest		
Compound Name:	SARS-CoV-2 Mpro-IN-6	
Cat. No.:	B12398676	Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the handling, storage, and use of **SARS-CoV-2 Mpro-IN-6**, a covalent, irreversible, and selective inhibitor of the SARS-CoV-2 main protease (Mpro). The provided data and methodologies are intended to guide researchers in their drug discovery and development efforts targeting COVID-19.

Product Information

- Product Name: SARS-CoV-2 Mpro-IN-6
- Mechanism of Action: Covalent, irreversible, and selective inhibitor of SARS-CoV-2 Mpro.[1]
 [2]
- Biological Activity: Exhibits a half-maximal inhibitory concentration (IC50) of 0.18 μM against SARS-CoV-2 Mpro. It shows selectivity by not inhibiting human cathepsins B, F, K, and L, or caspase 3.[1][2]

Handling and Storage

Proper handling and storage of **SARS-CoV-2 Mpro-IN-6** are crucial to maintain its stability and activity. The following guidelines are based on information for a similarly named compound, SARS-CoV-2-IN-6, and general laboratory best practices. Researchers should verify the specific recommendations for their particular batch of the compound.



2.1. Safety Precautions

- Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling the compound.
- Ventilation: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or aerosols.[3]
- Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[3]
- Ingestion: Do not eat, drink, or smoke when handling this product. If swallowed, seek medical attention.[3]

2.2. Storage Conditions

The stability of **SARS-CoV-2 Mpro-IN-6** is dependent on the storage conditions. Below are the recommended storage temperatures for the compound in both powder form and in solvent.

Form	Storage Temperature	Recommended Duration
Powder	-20°C	3 years
4°C	2 years	
In Solvent	-80°C	6 months
-20°C	1 month	

Data based on a commercially available compound named SARS-CoV-2-IN-6 and may serve as a reference.[4]

To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot stock solutions before storage.

Physicochemical and Solubility Data

Limited specific quantitative data for **SARS-CoV-2 Mpro-IN-6** is publicly available. The following table summarizes available information for a similarly named compound, SARS-CoV-



2-IN-6, which may be used as a reference. Researchers are strongly encouraged to determine these properties for their specific batch of the inhibitor.

Property	Value	Notes
Molecular Formula	C17H13CIN2O2	For SARS-CoV-2-IN-6
Molecular Weight	312.75 g/mol	For SARS-CoV-2-IN-6
Appearance	Solid, Off-white to light yellow	For SARS-CoV-2-IN-6[4]
Solubility in DMSO	100 mg/mL (319.74 mM)	For SARS-CoV-2-IN-6; requires sonication.[4]
In Vivo Formulation 1	≥ 2.5 mg/mL in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	For SARS-CoV-2-IN-6[4]
In Vivo Formulation 2	≥ 2.5 mg/mL in 10% DMSO, 90% (20% SBE-β-CD in Saline)	For SARS-CoV-2-IN-6[4]
In Vivo Formulation 3	≥ 2.5 mg/mL in 10% DMSO, 90% Corn Oil	For SARS-CoV-2-IN-6[4]

Experimental Protocols

The following are generalized protocols for evaluating SARS-CoV-2 Mpro inhibitors. These can be adapted for use with **SARS-CoV-2 Mpro-IN-6**.

4.1. Protocol 1: FRET-Based Enzymatic Assay

This protocol describes a fluorescence resonance energy transfer (FRET) assay to measure the inhibitory activity of compounds against SARS-CoV-2 Mpro.

Materials:

- Recombinant SARS-CoV-2 Mpro enzyme
- FRET substrate (e.g., MCA-AVLQSGFR-Lys(Dnp)-Lys-NH2)



- Assay Buffer: 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT
- SARS-CoV-2 Mpro-IN-6 (dissolved in DMSO)
- Boceprevir (or other known Mpro inhibitor as a positive control)
- DMSO (as a vehicle control)
- 96-well black plates

Procedure:

- Compound Preparation: Prepare serial dilutions of SARS-CoV-2 Mpro-IN-6 in DMSO.
 Further dilute the compounds in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., ≤1%).
- Enzyme and Inhibitor Incubation: In a 96-well plate, add 10 μL of SARS-CoV-2 Mpro (final concentration 0.15 μM) to 30 μL of Assay Buffer. Add 10 μL of the diluted inhibitor or control (DMSO vehicle or positive control).[5]
- Pre-incubation: Incubate the plate at 37°C with agitation for 15 minutes.[5]
- Reaction Initiation: Initiate the enzymatic reaction by adding 40 μL of the FRET substrate (final concentration 20 μΜ).[6]
- Fluorescence Measurement: Immediately measure the fluorescence intensity (e.g., excitation at 320 nm and emission at 405 nm) in a kinetic mode for a set period (e.g., 30 minutes) at 37°C.
- Data Analysis: Determine the initial velocity (rate of fluorescence increase) for each reaction.
 Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
- 4.2. Protocol 2: Fluorescence Polarization (FP)-Based High-Throughput Screening Assay

This protocol is suitable for high-throughput screening of Mpro inhibitors.



Materials:

- Recombinant SARS-CoV-2 Mpro enzyme
- FP probe (e.g., FITC-AVLQSGFRKK-Biotin)
- Avidin
- Screening Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP)
- SARS-CoV-2 Mpro-IN-6 (dissolved in DMSO)
- · Compound library plates
- 384-well, low-volume, black plates

Procedure:

- Dispensing: Dispense a small volume (e.g., 29 μL) of Mpro solution (e.g., 0.4 μM in Screening Buffer) into the wells of a 384-well plate.[7]
- Compound Addition: Add a small volume (e.g., 1 μL) of the test compounds (including SARS-CoV-2 Mpro-IN-6 as a control) or DMSO to the wells.
- Incubation: Incubate the plate at room temperature for 30 minutes.
- Probe Addition: Add a small volume (e.g., 20 μL) of the FP probe solution (e.g., 60 nM in Screening Buffer).[7]
- Incubation: Incubate at room temperature for 20 minutes.
- Reaction Quenching and Signal Development: Add a small volume (e.g., 10 μL) of avidin solution (e.g., 0.3 μM in Screening Buffer) to quench the reaction and allow the development of the FP signal. Incubate for 5 minutes.[7]
- Measurement: Measure the fluorescence polarization (mP) value using a suitable plate reader.



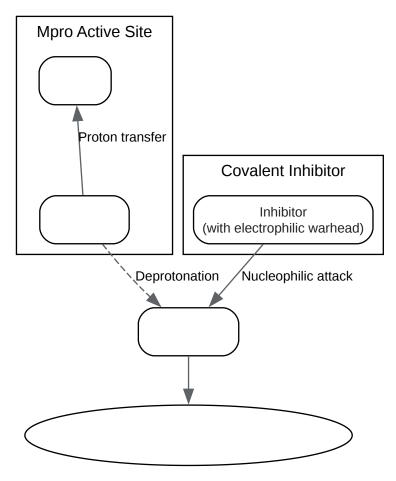
 Data Analysis: Compounds that inhibit Mpro will prevent the cleavage of the FP probe, resulting in a high mP value upon avidin binding. Identify hits based on a predefined threshold of mP signal.

Visualizations

5.1. Covalent Inhibition of SARS-CoV-2 Mpro

The following diagram illustrates the general mechanism of covalent inhibition of the SARS-CoV-2 Mpro catalytic dyad (Cys145 and His41) by an inhibitor with a reactive warhead.

Mechanism of Covalent Inhibition of SARS-CoV-2 Mpro



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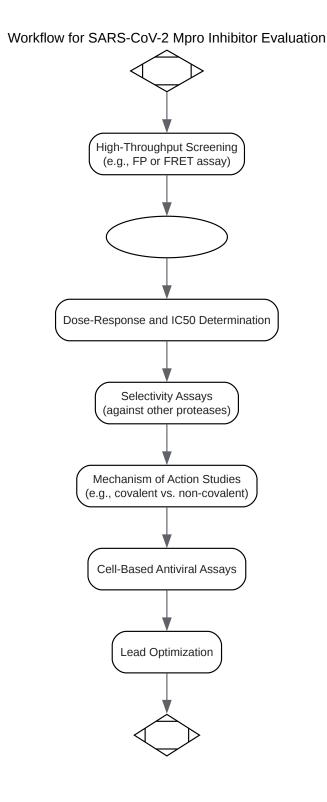


Caption: Covalent inhibition of SARS-CoV-2 Mpro by a reactive inhibitor.

5.2. Experimental Workflow for Mpro Inhibitor Evaluation

The following diagram outlines a typical workflow for the screening and characterization of SARS-CoV-2 Mpro inhibitors.





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Caption: A typical workflow for the discovery and evaluation of Mpro inhibitors.



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